molecular formula C13H28O4 B3056974 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane CAS No. 757-45-9

1,3-Diethoxy-2,2-bis(ethoxymethyl)propane

Cat. No.: B3056974
CAS No.: 757-45-9
M. Wt: 248.36 g/mol
InChI Key: IUMWCGQVPDIISH-UHFFFAOYSA-N
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Description

1,3-Diethoxy-2,2-bis(ethoxymethyl)propane: is an organic compound with the molecular formula C13H28O4 It is a derivative of propane, characterized by the presence of ethoxy groups and ethoxymethyl groups attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane typically involves the reaction of 1,3-dichloropropane with sodium ethoxide in ethanol. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by ethoxy groups. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Solvent: Ethanol

    Reagents: 1,3-dichloropropane, sodium ethoxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-2,2-bis(ethoxymethyl)propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, amines, thiols

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of simpler hydrocarbons

    Substitution: Formation of new compounds with different functional groups

Scientific Research Applications

1,3-Diethoxy-2,2-bis(ethoxymethyl)propane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane involves its interaction with molecular targets through its functional groups. The ethoxy and ethoxymethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethoxypropane: Similar structure but lacks the ethoxymethyl groups.

    1,3-Dimethoxy-2,2-bis(methoxymethyl)propane: Similar structure with methoxy groups instead of ethoxy groups.

    1,3-Diethoxy-2,2-dimethylpropane: Similar structure with methyl groups instead of ethoxymethyl groups.

Uniqueness

1,3-Diethoxy-2,2-bis(ethoxymethyl)propane is unique due to the presence of both ethoxy and ethoxymethyl groups, which confer distinct chemical properties and reactivity. This compound’s unique structure allows for specific interactions and applications that are not possible with its similar counterparts.

Properties

IUPAC Name

1,3-diethoxy-2,2-bis(ethoxymethyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O4/c1-5-14-9-13(10-15-6-2,11-16-7-3)12-17-8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMWCGQVPDIISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COCC)(COCC)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310666
Record name 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-45-9
Record name 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC229636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diethoxy-2,2-bis(ethoxymethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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